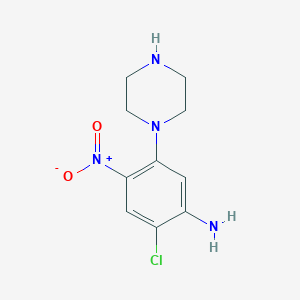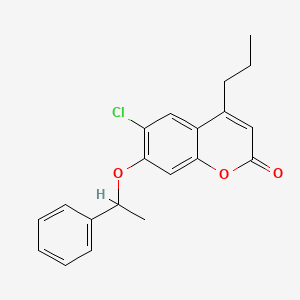
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
Descripción general
Descripción
N-(2,5-dimethoxyphenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMPT or Furazolidinone and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of DMPT is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in cells. DMPT has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. DMPT has also been found to inhibit the replication of viruses and bacteria by interfering with their DNA and RNA synthesis.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects on cells and organisms. In cells, DMPT has been found to increase the levels of cyclic adenosine monophosphate (cAMP), a signaling molecule that regulates various cellular processes. In livestock, DMPT has been shown to improve growth performance, feed conversion efficiency, and reduce ammonia emissions. In plants, DMPT has been shown to enhance growth, yield, and resistance to environmental stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages in lab experiments, including its low toxicity, stability, and ease of handling. DMPT can be easily synthesized using different methods and can be used in various concentrations. However, DMPT also has some limitations, including its potential to interfere with other chemicals and its variable effects on different organisms.
Direcciones Futuras
For DMPT research include its potential use as a therapeutic agent, feed additive, soil fumigant, and plant growth promoter.
Aplicaciones Científicas De Investigación
DMPT has been investigated for its potential applications in different fields, including medicine, agriculture, and environmental science. In medicine, DMPT has been studied for its antitumor, antiviral, and antibacterial properties. In agriculture, DMPT has been used as a feed additive for livestock to improve growth performance, feed utilization, and reduce environmental pollution. In environmental science, DMPT has been evaluated for its potential use as a soil fumigant to control nematodes and other soil-borne pests.
Propiedades
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(oxolan-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-17-10-5-6-13(18-2)12(8-10)16-14(20)15-9-11-4-3-7-19-11/h5-6,8,11H,3-4,7,9H2,1-2H3,(H2,15,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBLPGXZXLZQIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC2CCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-({3-[(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B3988600.png)





![N-benzyl-N'-{2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B3988647.png)
![5-(1,3-benzodioxol-5-ylmethyl)-5-[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3988659.png)
![ethyl 2-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3988664.png)


![3-nitro-4-[(3,3,5-trimethylcyclohexyl)amino]-2H-chromen-2-one](/img/structure/B3988684.png)
![4-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3988698.png)
![3-hydroxy-3-(2-oxopropyl)-1-[(4-phenyl-1-piperazinyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3988701.png)